molecular formula C11H15Cl2NO5 B10860692 Bactobolamine CAS No. 78013-07-7

Bactobolamine

Cat. No.: B10860692
CAS No.: 78013-07-7
M. Wt: 312.14 g/mol
InChI Key: JRSVJUAXNOFGEL-LFRLGQHFSA-N
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Description

Bactobolamine: is a small molecule immunosuppressant known for its ability to inhibit the production of interleukin-2 (IL-2) in CTLL cells. This compound has shown significant potential in extending the survival of organ transplants in various animal models, including rat heart and liver transplants, as well as canine kidney transplants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bactobolamine involves several key steps, starting from readily available precursors. The process typically includes:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and controlled temperatures to ensure the correct formation of the molecular framework.

    Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as amino, hydroxyl, and dichloromethyl groups. These modifications are achieved through reactions like halogenation, amination, and hydroxylation, often under anhydrous conditions to prevent unwanted side reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process parameters are optimized to maximize yield and minimize impurities. Key considerations include:

    Reaction Time and Temperature: Precise control over reaction time and temperature is crucial to ensure consistent product quality.

    Catalyst Selection: The choice of catalyst can significantly impact the efficiency and selectivity of the reactions.

    Purification Techniques: Industrial purification methods may include large-scale chromatography or crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bactobolamine undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the dichloromethyl group, impacting the compound’s reactivity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents such as dichloromethane, ethanol, or dimethyl sulfoxide, depending on the specific reaction requirements.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield various alcohols or amines.

Scientific Research Applications

Bactobolamine has a wide range of applications in scientific research, including:

Mechanism of Action

Bactobolamine exerts its immunosuppressive effects primarily by inhibiting the production of interleukin-2 (IL-2) in T cells. This inhibition occurs through the following mechanisms:

    Molecular Targets: this compound targets specific signaling pathways involved in T cell activation, particularly those mediated by the IL-2 receptor.

    Pathways Involved: The compound interferes with the JAK-STAT signaling pathway, which is crucial for the transcription of IL-2. .

Comparison with Similar Compounds

Bactobolamine can be compared with other immunosuppressive agents such as:

    Cyclosporine: Both compounds inhibit IL-2 production, but this compound has a different molecular structure and potentially fewer side effects.

    Tacrolimus: Similar to this compound, Tacrolimus inhibits T cell activation, but through a different mechanism involving calcineurin inhibition.

    Sirolimus: While Sirolimus also suppresses the immune response, it primarily acts by inhibiting the mTOR pathway, which is distinct from the JAK-STAT pathway targeted by this compound.

These comparisons highlight the unique mechanism of action and potential advantages of this compound in specific therapeutic contexts .

Properties

CAS No.

78013-07-7

Molecular Formula

C11H15Cl2NO5

Molecular Weight

312.14 g/mol

IUPAC Name

(3S,4S,4aS,5S,6S)-4-amino-3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-4a,5,6,7-tetrahydro-4H-isochromen-1-one

InChI

InChI=1S/C11H15Cl2NO5/c1-11(10(12)13)8(14)6-5(9(18)19-11)3(15)2-4(16)7(6)17/h4,6-8,10,15-17H,2,14H2,1H3/t4-,6+,7+,8-,11-/m0/s1

InChI Key

JRSVJUAXNOFGEL-LFRLGQHFSA-N

Isomeric SMILES

C[C@]1([C@H]([C@H]2[C@@H]([C@H](CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl

Canonical SMILES

CC1(C(C2C(C(CC(=C2C(=O)O1)O)O)O)N)C(Cl)Cl

Origin of Product

United States

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